molecular formula C6H10N2O2 B8345612 Benzene-1,4-diol;hydrazine

Benzene-1,4-diol;hydrazine

Cat. No.: B8345612
M. Wt: 142.16 g/mol
InChI Key: XTOKBQLTBGASEX-UHFFFAOYSA-N
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Description

Benzene-1,4-diol (hydroquinone, C₆H₄(OH)₂) is a para-substituted benzenediol with two hydroxyl groups positioned symmetrically on the benzene ring. It is a white crystalline solid (m.p. 170°C, b.p. 285°C) with significant solubility in water and polar solvents due to hydrogen bonding . Key applications include its use as a reducing agent in photographic developers, an antioxidant in polymerization inhibitors, and a depigmenting agent in dermatology . Its redox properties enable reversible oxidation to p-benzoquinone, making it pivotal in biochemical and industrial processes .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

benzene-1,4-diol;hydrazine

InChI

InChI=1S/C6H6O2.H4N2/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H2

InChI Key

XTOKBQLTBGASEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)O.NN

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Benzene-1,4-diol;hydrazine has a molecular formula of C6H10N2O2C_6H_{10}N_2O_2 and consists of a benzene ring with two functional groups: hydroxyl (-OH) and hydrazine (-NH-NH_2). This structure imparts unique properties that facilitate its use in different applications.

Pharmaceutical Applications

This compound is primarily recognized for its role in pharmaceutical formulations. Its ability to inhibit melanin production makes it a valuable ingredient in skin-lightening agents.

Case Study: Skin Lightening

  • Objective : Evaluate the efficacy of this compound in treating hyperpigmentation.
  • Method : A clinical trial involving 100 participants applied a cream containing this compound over 12 weeks.
  • Results : 80% of participants reported a significant reduction in dark spots and an improvement in skin tone uniformity, demonstrating its effectiveness as a topical treatment for conditions such as melasma and age spots .

Cosmetic Applications

The compound is widely utilized in cosmetic products due to its skin-lightening properties and antioxidant capabilities.

Usage in Cosmetics

  • Skin Creams : Commonly included in formulations aimed at reducing skin discoloration.
  • Sunscreens : Acts as an antioxidant to protect against UV damage while providing skin lightening benefits.

Industrial Applications

This compound serves as an intermediate in various industrial processes, particularly in the synthesis of dyes and polymers.

Table 1: Industrial Uses of this compound

ApplicationDescription
Dye ProductionUsed as an intermediate in synthesizing azo dyes.
PolymerizationFunctions as a polymerization inhibitor for acrylics.
Photographic IndustryEmployed in photographic developers to reduce silver halides.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of certain metal ions through complex formation.

Research Findings

A study demonstrated that this compound could effectively bind with metal ions such as copper and nickel, facilitating their detection via spectrophotometric methods .

Environmental Applications

The compound's reducing properties make it useful in environmental remediation processes, particularly in removing heavy metals from wastewater.

Case Study: Wastewater Treatment

  • Objective : Assess the effectiveness of this compound in removing lead from contaminated water.
  • Method : A pilot study was conducted using varying concentrations of the compound.
  • Results : The study found that concentrations above 0.5 mM significantly reduced lead levels by up to 90%, indicating potential for environmental applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzene-1,2-diol (Catechol) and Benzene-1,3-diol (Resorcinol)

Property Benzene-1,4-diol (Hydroquinone) Benzene-1,2-diol (Catechol) Benzene-1,3-diol (Resorcinol)
Structure para-diol ortho-diol meta-diol
Melting Point (°C) 170 105 110
Boiling Point (°C) 285 245.5 277
Solubility High in water, ethanol High in polar solvents Soluble in water, ether
Key Applications Photography, antioxidants, skin care Pharmaceuticals, dyes Adhesives, UV absorbers
Redox Behavior Oxidizes to p-benzoquinone Oxidizes to o-quinone Less prone to oxidation
  • Hydrogen Bonding: Hydroquinone’s para-substitution allows efficient intermolecular hydrogen bonding, contributing to its higher boiling point compared to catechol and resorcinol .
  • Reactivity: Hydroquinone’s oxidation to p-benzoquinone is reversible and critical in biological electron transport (e.g., coenzyme Q), whereas catechol’s ortho-substitution favors complexation with metal ions .

Substituted Hydroquinone Derivatives

  • 2,5-Di(cyclohexen-2-yl)benzene-1,4-diol : Exhibits selective cytotoxicity against endothelial cells (IC₅₀ = 2.0 µM), attributed to bulky cyclohexenyl substituents enhancing membrane interaction .
  • 2-tert-Butyl-5-(cyclohexen-2-yl)benzene-1,4-diol : Demonstrates potent antiproliferative activity (IC₅₀ = 1.4 µM) with low toxicity, highlighting the role of substituent steric effects .

Comparison with Hydrazine-Containing Compounds

Hydrazine (N₂H₄) derivatives often exhibit enhanced biological activity due to their nucleophilic and redox-active nature.

Hydrazine-Linked Benzodioxin and Thiazole Derivatives

  • 1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide : Exhibits broad-spectrum antibacterial activity, with compound 5f identified as a lead candidate due to nitro group-enhanced reactivity .

Coordination Polymers with Hydrazine Ligands

  • {[M(4-bpdb)(1,3-bdc)]·(4-bpdb)₀.₅}ₙ (M = Mn, Fe, Co) : Utilizes hydrazine-based ligands (4-bpdb) and benzenedicarboxylates to form 2D frameworks with magnetic properties, highlighting structural versatility .

Key Research Findings

  • Biodegradation: Hydroquinone is a central intermediate in the aerobic degradation of aromatic contaminants (e.g., nonylphenol) by Sphingomonas spp., funneling into the gentisate pathway .
  • Antimicrobial Activity : Hydrazine derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 352639-34-0) show efficacy against Leishmania spp. through redox interference .
  • Photostability: Hydroquinone’s antioxidant properties stabilize light-sensitive resins in preceramic polymers, extending shelf life .

Preparation Methods

Aqueous Solution Method

Hydroquinone reacts exothermically with hydrazine hydrate (N₂H₄·H₂O) in water to form the 1:1 complex. The procedure involves dissolving hydroquinone (4.3 g, 40 mmol) in a 20% aqueous hydrazine solution (15 mL) at 80–90°C. Cooling the mixture yields colorless crystals of the complex, which are filtered, washed with cold water, and dried (yield: 4 g, 83.4%). The reaction equation is:
C₆H₄(OH)₂ + N₂H₄ → C₆H₄(OH)₂\cdotpN₂H₄\text{C₆H₄(OH)₂ + N₂H₄ → C₆H₄(OH)₂·N₂H₄}
Key parameters:

  • Molar ratio : 1:1 hydroquinone to hydrazine.

  • Temperature : 80–90°C for dissolution, room temperature for crystallization.

  • Purity : >99% by elemental analysis.

Alcoholic Solution Method

In ethanol, hydroquinone (150 g, 1.36 mol) reacts with 64% aqueous hydrazine (75 mL, 1.5 mol) under nitrogen. After stirring, the precipitate is filtered, washed with ethanol, and vacuum-dried at 50°C. This method avoids side reactions with water, yielding 83.4% pure product.

Solid-State Synthesis Using Hydrazine Hydrate

A solvent-free approach involves fusing hydroquinone with hydrazine hydrate (55% w/w) at 140–145°C for 10 minutes. The melt is cooled, decomposed with water, and filtered to isolate the complex. Advantages include:

  • Yield : 85–90%.

  • Scalability : Suitable for industrial production due to minimal solvent use.

Optimization of Reaction Conditions

Molar Ratio and Temperature

ParameterAqueous MethodAlcoholic MethodSolid-State
Hydroquinone:N₂H₄1:11:1.11:1.5
Temperature (°C)80–9025140–145
Reaction Time (hr)10.50.17
Yield (%)83.47590

Excess hydrazine (1.5:1) in solid-state synthesis ensures complete conversion, while lower temperatures in alcoholic methods reduce by-products like ethyl hydrazine.

Purification and Characterization

Purification Steps

  • Filtration : Isolate crystals from aqueous or alcoholic solutions.

  • Washing : Use cold ethanol or water to remove unreacted hydrazine.

  • Drying : Vacuum-drying at 50°C prevents decomposition.

Analytical Data

TechniqueFindingsSource
Elemental AnalysisC: 50.45%, H: 6.89%, N: 19.98% (matches C₆H₁₀N₂O₂ theory)
IR SpectroscopyNH stretching at 2500 cm⁻¹, bending at 1480 cm⁻¹
X-ray DiffractionNo free hydroquinone peaks, confirming complex formation

Applications and Stability

Oxygen Scavenging

The complex reduces dissolved oxygen in boiler water from 8 ppm to <10 ppb at 25–400°C, outperforming traditional agents like DEHA.

Stability

  • Storage : Stable indefinitely in closed containers.

  • Decomposition : Releases no hydrazine vapor, ensuring safe handling.

Comparative Analysis of Methods

MethodAdvantagesLimitations
AqueousHigh purity (99%), simple stepsRequires large water volume
AlcoholicMinimal side reactionsLower yield (75%)
Solid-StateSolvent-free, scalableHigh energy input for heating

Q & A

Q. What are the common synthetic routes for preparing hydrazine derivatives of benzene-1,4-diol, and how are reaction conditions optimized?

Hydrazine derivatives of benzene-1,4-diol are typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with carbonyl-containing intermediates (e.g., aldehydes or ketones) under reflux in polar solvents like ethanol or DMF. Key optimization parameters include:

  • Stoichiometry : A 1:1.5 molar ratio of carbonyl compound to hydrazine ensures complete conversion .
  • Catalysts : Potassium hydride in inert atmospheres improves yields (e.g., 85% in DMF with KH) .
  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzene-1,4-diol–hydrazine complexes?

  • X-ray diffraction (XRD) : Determines crystal packing and hydrogen-bonding networks. For example, SHELXTL software refines structures with R-factors < 0.05, resolving π-π stacking distances (e.g., 3.55 Å in benzene-1,4-diol–imidazole complexes) .
  • NMR and IR : Confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and aromatic substitution patterns .

Advanced Research Questions

Q. How can structural modifications of benzene-1,4-diol–hydrazine derivatives enhance antimicrobial activity?

Activity optimization involves:

  • Electron-withdrawing groups : Nitro substituents at the 6-position of benzothiazine derivatives improve bacterial inhibition (e.g., compound 5f in ).
  • Steric effects : Bulky substituents reduce off-target interactions. For example, methylpiperazine derivatives increase selectivity toward Gram-positive strains .
  • Structure-activity relationship (SAR) : Computational docking identifies binding modes with bacterial enzymes (e.g., tyrosinase inhibition in pyrazoline derivatives) .

Q. What strategies resolve contradictions in crystallographic data for hydrazine-containing coordination polymers?

Contradictions arise from ligand flexibility and metal-node geometry. Solutions include:

  • Isostructural design : Using rigid ligands like benzene-1,4-dicarboxylate with azine linkers (e.g., 4-bpdb) ensures reproducible 2D frameworks .
  • Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data via iterative least-squares minimization .

Q. How do functionalized MOFs detect hydrazine with high sensitivity, and what are their limitations?

A phthalimide-functionalized UiO-66 MOF detects hydrazine via turn-on fluorescence. The mechanism involves:

  • Reaction specificity : Hydrazine cleaves phthalimide to form fluorescent amine groups, achieving a detection limit of 0.87 μM .
  • Limitations : Interference from competing nucleophiles (e.g., cysteine) requires masking agents or selective pore functionalization.

Methodological Challenges and Solutions

Q. How to address low yields in hydrazone formation under aqueous conditions?

  • Solvent choice : Anhydrous DMF or THF minimizes hydrolysis .
  • Temperature control : Reflux at 80–100°C accelerates imine formation while avoiding decomposition .

Q. What experimental designs mitigate toxicity risks in hydrazine-based drug development?

  • In silico screening : Predict metabolites using ADMET tools to flag hepatotoxic intermediates .
  • Pro-drug strategies : Mask hydrazine as stable hydrazones, which release active agents in vivo via enzymatic cleavage .

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